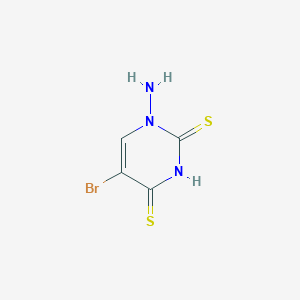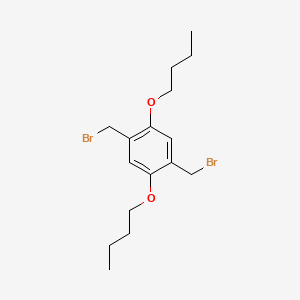
1,4-Dibutoxy-2,5-bis(bromomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibutoxy-2,5-bis(bromomethyl)benzene is a chemical compound with the molecular formula C16H24Br2O2 It is characterized by the presence of two bromomethyl groups and two butoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene typically involves the bromination of 1,4-dibutoxybenzene. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
C6H4(OCH2CH2CH2CH3)2+2Br2→C6H4(CH2Br)2(OCH2CH2CH2CH3)2
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,4-Dibutoxy-2,5-bis(bromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts or reagents like palladium on carbon or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,4-Dibutoxy-2,5-bis(bromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound can be used in the study of biochemical pathways and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibutoxy-2,5-bis(bromomethyl)benzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Similar structure but with bromine atoms instead of butoxy groups.
1,4-Dimethoxy-2,5-bis(bromomethyl)benzene: Contains methoxy groups instead of butoxy groups.
1,4-Diethoxy-2,5-bis(bromomethyl)benzene: Contains ethoxy groups instead of butoxy groups.
The uniqueness of this compound lies in its specific combination of butoxy and bromomethyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
295806-73-4 |
|---|---|
Molekularformel |
C16H24Br2O2 |
Molekulargewicht |
408.2 g/mol |
IUPAC-Name |
1,4-bis(bromomethyl)-2,5-dibutoxybenzene |
InChI |
InChI=1S/C16H24Br2O2/c1-3-5-7-19-15-9-14(12-18)16(10-13(15)11-17)20-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3 |
InChI-Schlüssel |
BUVBOWIHOSQPQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1CBr)OCCCC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


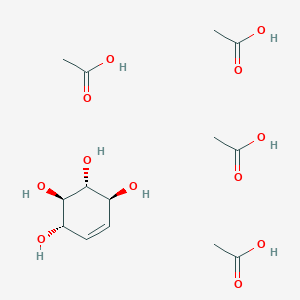
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
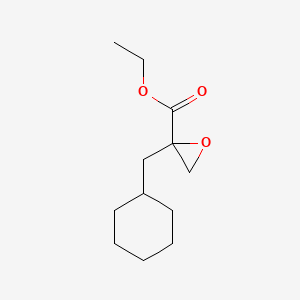

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
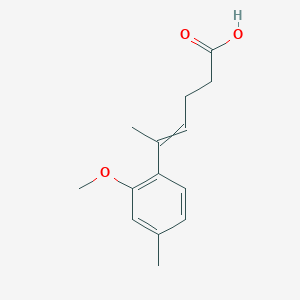
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)

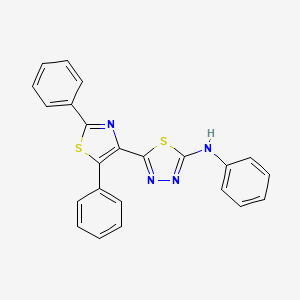
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
